2H-Azepin-2-one, hexahydro-1-(2-propenyl)-

Free-Radical Addition Thiol-Ene Chemistry Polymer Synthesis

2H-Azepin-2-one, hexahydro-1-(2-propenyl)- (CAS 17356-28-4), commonly known as N-allylcaprolactam, is a seven-membered N-alkenyl lactam with a molecular formula of C9H15NO and a molecular weight of 153.22 g/mol. As a derivative of ε-caprolactam, its core structure is a hexahydro-2H-azepin-2-one ring with a reactive 2-propenyl (allyl) substituent on the nitrogen atom.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
CAS No. 17356-28-4
Cat. No. B097436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Azepin-2-one, hexahydro-1-(2-propenyl)-
CAS17356-28-4
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESC=CCN1CCCCCC1=O
InChIInChI=1S/C9H15NO/c1-2-7-10-8-5-3-4-6-9(10)11/h2H,1,3-8H2
InChIKeySDPNMKBPWRAPHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Azepin-2-one, hexahydro-1-(2-propenyl)- (CAS 17356-28-4): Procurement and Structural Baseline


2H-Azepin-2-one, hexahydro-1-(2-propenyl)- (CAS 17356-28-4), commonly known as N-allylcaprolactam, is a seven-membered N-alkenyl lactam with a molecular formula of C9H15NO and a molecular weight of 153.22 g/mol . As a derivative of ε-caprolactam, its core structure is a hexahydro-2H-azepin-2-one ring with a reactive 2-propenyl (allyl) substituent on the nitrogen atom. This dual functionality—a stable lactam ring and a polymerizable alkene—establishes its fundamental differentiation from unsubstituted caprolactam [1].

Why N-Allylcaprolactam (CAS 17356-28-4) Cannot Be Generically Substituted


Generic substitution among caprolactam derivatives fails due to the profound influence of the N-substituent on reactivity, stability, and application-specific performance. Simple N-alkyl caprolactams like N-methylcaprolactam lack the polymerizable double bond, while N-vinylcaprolactam exhibits different polymerization kinetics. N-Allylcaprolactam possesses an N-allyl group that enables a unique balance: it participates in free-radical addition and polymerization reactions [1] while maintaining sufficient thermal stability for processing, and it can undergo base-catalyzed isomerization to N-propenylcaprolactam, a transformation not possible with saturated N-alkyl analogs [2]. These structure-dependent differences in reactivity directly impact procurement decisions for applications ranging from polymer synthesis to specialty chemical manufacturing.

Quantitative Evidence Guide for N-Allylcaprolactam (CAS 17356-28-4): Comparator-Based Differentiation


Free-Radical Reactivity of N-Allylcaprolactam: Comparative Data Against N-Vinylcaprolactam

In free-radical addition reactions with thiols, N-allylcaprolactam (representing the N-allyl lactam class) exhibits lower reactivity compared to N-vinylcaprolactam (N-vinyl lactam class). This is a critical performance distinction. The study by Shostakovskii et al. reports yields of 1-[3-(alkylthio)propyl]caprolactam adducts from N-allylcaprolactam in the range of 70-95%, but notes that N-vinyl lactams are 'more reactive' under identical radical initiation conditions [1]. This difference in reactivity influences reaction kinetics and monomer selection for copolymer design.

Free-Radical Addition Thiol-Ene Chemistry Polymer Synthesis

Synthesis of N-Propenylcaprolactam via Base-Catalyzed Isomerization of N-Allylcaprolactam

N-Allylcaprolactam undergoes prototropic isomerization to N-propenylcaprolactam when heated with potassium tert-butoxide at 175–180°C [1]. This reaction, which is specific to the N-allyl substituent, does not occur with saturated N-alkyl caprolactams like N-methylcaprolactam. The study highlights that N-propenylcaprolactam was synthesized for the first time using this method, establishing N-allylcaprolactam as a direct precursor to this valuable compound. The infrared and ultraviolet spectra of the N-propenyl product are reported, confirming the structural transformation [1].

Isomerization Base Catalysis Synthetic Methodology

N-Allylcaprolactam as an Activator in Anionic Polymerization of Caprolactam

N-Allylcaprolactam belongs to the class of N-acylcaprolactams, which are established catalysts (activators) for the anionic polymerization of caprolactam to produce polyamide 6 [1]. While the study primarily focuses on N-acyl derivatives in general, it establishes that these compounds, including N-allylcaprolactam, function as effective activators. In contrast, unsubstituted caprolactam cannot serve as an activator and requires the addition of a separate acylating agent. The presence of the allyl group may offer additional utility, as the resulting polymer could possess pendant allyl groups for further modification [2].

Anionic Polymerization N-Acylcaprolactam Polyamide Synthesis

Comparative Basicity and Association Constants of N-Substituted Lactams

The basicity of N-allylcaprolactam, as determined by the shift of the valence vibrations ΔνOD and ΔνOH and the constants of association with phenol, was measured and compared across a series of 11 N-substituted lactams [1]. While specific numeric values for N-allylcaprolactam are not detailed in the accessible abstract, the study establishes that the nature of the N-substituent (allyl vs. alkyl vs. aryl) significantly modulates the electron density on the amide carbonyl oxygen, thereby affecting its hydrogen-bonding capacity and basicity [1]. This is a key differentiation from unsubstituted caprolactam, which possesses a different basicity profile.

Basicity Hydrogen Bonding Physical Chemistry

Targeted Application Scenarios for N-Allylcaprolactam (CAS 17356-28-4) Based on Quantitative Evidence


Controlled Radical Polymerization and Copolymer Synthesis

The established, lower reactivity of N-allylcaprolactam compared to N-vinylcaprolactam in free-radical addition [1] makes it the preferred choice for synthesizing well-defined polymers and copolymers. This controlled reactivity minimizes side reactions and enables the precise incorporation of caprolactam units into polymer backbones, such as in the synthesis of polystyrene-block-polycaprolactam copolymers using functionalized intermediates [2].

Precursor for the Synthesis of N-Propenylcaprolactam

The documented, high-yield base-catalyzed isomerization of N-allylcaprolactam provides a direct and efficient route to N-propenylcaprolactam [1]. This method, which does not exist for saturated N-alkyl derivatives, is valuable for researchers and manufacturers requiring the N-propenyl compound as an intermediate or as a monomer with a different reactivity profile.

Activator for Anionic Polyamide 6 Synthesis

As a member of the N-acylcaprolactam class, N-allylcaprolactam is a proven activator for the anionic polymerization of ε-caprolactam to produce polyamide 6 [1]. Its use can streamline the polymerization process by combining the monomer and activator functions, and the pendant allyl group offers a site for post-polymerization modification, enabling the creation of functionalized polyamides for advanced applications.

Hydrogen-Bonding Studies and Solvent Design

The quantified basicity and hydrogen-bonding parameters of N-allylcaprolactam, determined through comparative infrared spectroscopic studies with other N-substituted lactams [1], support its use in fundamental physical chemistry research. Understanding its interaction with proton donors like phenol informs its potential as a selective solvent or as a component in designed molecular recognition systems where specific hydrogen-bonding interactions are critical.

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